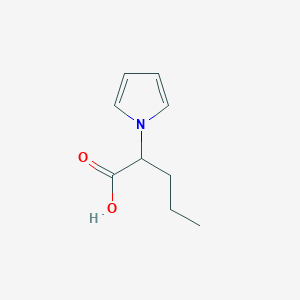

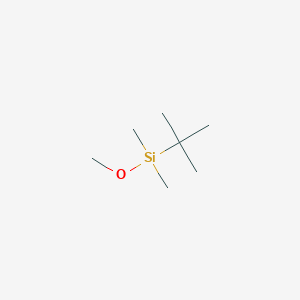

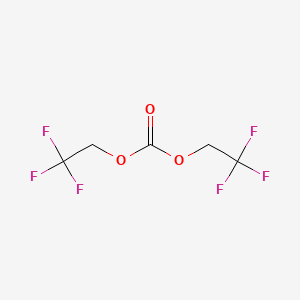

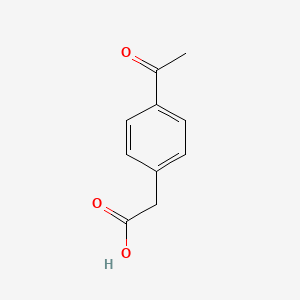

![molecular formula C11H13NO4 B1280699 3-[(3-methoxybenzoyl)amino]propanoic Acid CAS No. 914773-50-5](/img/structure/B1280699.png)

3-[(3-methoxybenzoyl)amino]propanoic Acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

N-(3-Methoxybenzoyl)-Beta-Alanine: is utilized in the synthesis of various bioactive molecules. Its structure serves as a building block for creating compounds with potential biological activities. For instance, it can be used to synthesize diacylhydrazine derivatives, which are known for their insecticidal properties . These derivatives act as agonists for the insect molting hormone, leading to the death of targeted pests .

Alzheimer’s Disease Research

This compound is involved in the synthesis of 2-arylbenzofuran-based molecules. These molecules have shown promise in combating symptoms associated with Alzheimer’s disease . The research focuses on optimizing these molecules to enhance their efficacy and potential as therapeutic agents.

Cancer Treatment Studies

3-[(3-methoxybenzoyl)amino]propanoic Acid: aids in the optimization of dihydropyrrolopyrimidine inhibitors against PI3K (phosphoinositide 3-kinase) . PI3K inhibitors are significant in cancer research as they can lead to tumor growth inhibition, offering a pathway to develop new cancer treatments.

Proteomics Research

The compound is used in proteomics research, where it may play a role in the study of proteins and their functions. It can be part of the process to understand protein interactions, modifications, and expressions, which are crucial in understanding cellular processes .

Crystallography and Structural Analysis

In crystallography, N-(3-Methoxybenzoyl)-Beta-Alanine has been used to determine the crystal structure of related compounds through single-crystal X-ray diffraction . This analysis helps in understanding the molecular geometry and intermolecular interactions, which are vital for the design of new materials and drugs.

Development of Insect Control Agents

As mentioned earlier, derivatives of this compound have been used in the development of a new class of insect control agents. These agents show efficacy against lepidopteran larvae, which are harmful to agricultural productivity . The research in this field continues to evolve, aiming to create more effective and environmentally friendly pesticides.

Wirkmechanismus

Target of Action:

The primary target of N-(3-METHOXYBENZOYL)-BETA-ALANINE is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH plays a crucial role in the endocannabinoid system, which regulates neurotransmitter release and various physiological processes .

Mode of Action:

Here’s how N-(3-METHOXYBENZOYL)-BETA-ALANINE interacts with FAAH:

- Inhibition : N-(3-METHOXYBENZOYL)-BETA-ALANINE acts as an irreversible or slowly reversible inhibitor of FAAH. By binding to FAAH, it prevents the breakdown of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These endocannabinoids modulate pain, inflammation, and other central nervous system functions .

Result of Action:

- Neuroprotection : By modulating neurotransmitter release, N-(3-METHOXYBENZOYL)-BETA-ALANINE may protect neurons .

Action Environment:

Environmental factors (e.g., pH, temperature) can influence N-(3-METHOXYBENZOYL)-BETA-ALANINE’s stability and efficacy. Proper storage conditions are essential for maintaining its activity.

Remember, N-(3-METHOXYBENZOYL)-BETA-ALANINE holds promise for potential therapeutic applications, especially in pain management and neuroprotection. 🌿🧠 .

Eigenschaften

IUPAC Name |

3-[(3-methoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)11(15)12-6-5-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSWNVRXGISOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475155 | |

| Record name | 3-[(3-methoxybenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-methoxybenzoyl)amino]propanoic Acid | |

CAS RN |

914773-50-5 | |

| Record name | 3-[(3-methoxybenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.